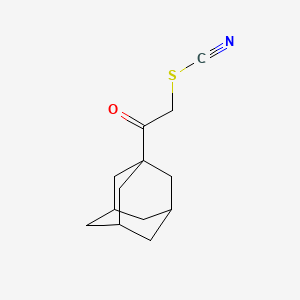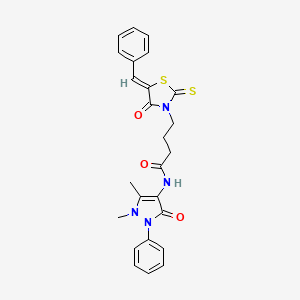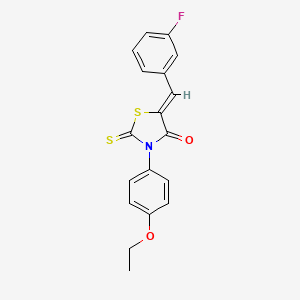
2-(1-adamantyl)-2-oxoethyl thiocyanate
Overview
Description
2-(1-adamantyl)-2-oxoethyl thiocyanate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as AOTC and has a molecular weight of 277.4 g/mol. In
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-2-oxoethyl thiocyanate varies depending on its application. In cancer cells, AOTC inhibits the activity of proteasomes, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis. In insects, AOTC disrupts the nervous system by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the transmission of nerve impulses. In polymers, AOTC acts as a radical scavenger, preventing the degradation of polymers under UV radiation.
Biochemical and Physiological Effects
2-(1-adamantyl)-2-oxoethyl thiocyanate has been found to have minimal toxicity in mammalian cells and is considered safe for use in laboratory experiments. However, studies have shown that AOTC can cause irritation to the eyes and skin, and caution should be taken when handling this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-adamantyl)-2-oxoethyl thiocyanate in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using AOTC is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 2-(1-adamantyl)-2-oxoethyl thiocyanate. In medicine, further studies are needed to investigate the potential of AOTC as a treatment for inflammatory diseases. In agriculture, research is needed to optimize the application of AOTC as an insecticide, including the development of new formulations that can improve its efficacy. In material science, research is needed to explore the potential of AOTC as a stabilizer for other types of polymers and to investigate its properties under different environmental conditions.
Conclusion
In conclusion, 2-(1-adamantyl)-2-oxoethyl thiocyanate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. The synthesis method for this compound has been optimized to achieve high yield and purity, and its mechanism of action varies depending on its application. Although AOTC has minimal toxicity in mammalian cells, caution should be taken when handling this compound. Further research is needed to explore the potential of AOTC in different fields and to develop new applications for this compound.
Scientific Research Applications
2-(1-adamantyl)-2-oxoethyl thiocyanate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AOTC has been investigated for its anti-cancer properties. Studies have shown that AOTC can induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for degrading proteins involved in cell survival. AOTC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, AOTC has been studied for its insecticidal properties. AOTC has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and spider mites. This compound works by disrupting the insect's nervous system, leading to paralysis and death.
In material science, AOTC has been investigated for its potential use as a polymer stabilizer. AOTC has been found to be effective in preventing the degradation of polymers under UV radiation, making it a potential candidate for use in the production of plastic materials.
properties
IUPAC Name |
[2-(1-adamantyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c14-8-16-7-12(15)13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQNTQZCMNRWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B4833723.png)
![3-[(4-chlorobenzyl)thio]-5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4833731.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2-furoate](/img/structure/B4833732.png)
![1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4833744.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4833751.png)
![N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4833758.png)

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4833778.png)
![N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4833781.png)
![4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4833786.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4833805.png)

![6-cyclopropyl-1-propyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4833817.png)